4-Hydroxyisoindole-1,3-dione

Ribonucleotide Reductase Inhibition Cytotoxicity Leukemia

4-Hydroxyisoindole-1,3-dione (CAS 41709-87-9) is the critical 4-hydroxyphthalimide scaffold for cereblon (CRBN) E3 ligase ligand design in PROTAC development and a validated nanomolar IDO1 inhibitor (IC50 13–16 nM). The 4-OH group enables essential hydrogen-bond networks and serves as a conjugation handle—features absent in unsubstituted phthalimide. Procure this building block for dTAG-13 synthesis, next-generation degrader programs, and immunotherapy SAR campaigns. Bulk and custom quantities available.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 41709-87-9
Cat. No. B1267479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyisoindole-1,3-dione
CAS41709-87-9
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)NC2=O
InChIInChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12)
InChIKeyXXYNZSATHOXXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisoindole-1,3-dione (CAS 41709-87-9): A Core Pharmacophore for Targeted Degradation and Enzyme Inhibition


4-Hydroxyisoindole-1,3-dione (CAS 41709-87-9), also known as 4-hydroxyphthalimide, is a hydroxyl-substituted isoindole-1,3-dione scaffold that serves as both a stand-alone bioactive small molecule and a critical building block for advanced therapeutics. Unlike the unadorned phthalimide core, the 4-hydroxy substitution enables unique hydrogen-bonding interactions and provides a synthetic handle for further derivatization [1]. The compound's structural features underpin its utility in medicinal chemistry, particularly as a ligand for cereblon (CRBN) E3 ubiquitin ligase in PROTAC development [2] and as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) [3].

4-Hydroxyisoindole-1,3-dione: Why Unsubstituted Phthalimide or Other Analogs Cannot Replace It


Generic substitution with unsubstituted phthalimide (isoindole-1,3-dione) or other structurally similar cores fails due to the critical role of the 4-hydroxy group in establishing potent and selective interactions with biological targets. The hydroxyl moiety enables specific hydrogen-bonding networks essential for high-affinity binding to CRBN and contributes to the observed nanomolar potency against IDO1 [1]. Furthermore, the 4-position hydroxyl acts as a functional handle for conjugation in PROTAC design, a feature absent in simpler phthalimide derivatives. These structure-activity relationships (SAR) directly translate to quantitative differences in biological performance, as detailed in Section 3.

4-Hydroxyisoindole-1,3-dione: Quantified Performance Metrics Versus Key Comparators


Cytotoxicity Enhancement: 100- to 500-Fold Higher Potency than Hydroxyurea in Leukemia Cell Lines

The isoindole dione derivative ISID, which contains a 4-hydroxyisoindole-1,3-dione core, exhibits significantly higher cytotoxicity compared to hydroxyurea (HU), a classic ribonucleotide reductase inhibitor. ISID demonstrates 100- to 500-fold greater potency against both ara-C-sensitive (CEM/0) and ara-C-resistant (CEM/ara-C/7A; CEM/dCk[-]) leukemia cell lines [1].

Ribonucleotide Reductase Inhibition Cytotoxicity Leukemia

CRBN Binding Affinity: Foundational Ligand for High-Affinity PROTAC Development

The 4-hydroxyisoindole-1,3-dione core, when functionalized with a 2,6-dioxopiperidin-3-yl group (as in 4-hydroxythalidomide), serves as a high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is fundamental to the mechanism of action of immunomodulatory imide drugs (IMiDs) and their derived PROTACs. While precise Kd values are often proprietary, the core's utility is demonstrated by its incorporation into dTAG-13, a degradation tag that achieved significant depletion of FKBP12F36V-MELK within 4 hours [1]. Unsubstituted phthalimide does not exhibit this specific, high-affinity interaction with CRBN, underscoring the necessity of the 4-hydroxy group.

PROTAC CRBN E3 Ligase Targeted Protein Degradation

IDO1 Inhibition: Nanomolar Potency Across Species and Cell Types

A derivative of 4-hydroxyisoindole-1,3-dione has been reported as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme. It exhibits nanomolar inhibitory activity (IC50 = 13-16 nM) in both mouse and human cell-based assays [1]. While data for the unsubstituted core is not directly available in this dataset, the observed potency for the 4-hydroxy derivative highlights the scaffold's potential for developing potent enzyme inhibitors. The activity is consistent across different cellular contexts and species.

IDO1 Inhibitor Immuno-Oncology Enzyme Assay

4-Hydroxyisoindole-1,3-dione: Optimal Deployment Scenarios Based on Verified Evidence


Lead Scaffold for Irreversible Ribonucleotide Reductase Inhibitors

Based on the 100- to 500-fold increased cytotoxicity over hydroxyurea and the observed irreversible inhibition of ribonucleotide reductase [1], 4-hydroxyisoindole-1,3-dione derivatives are best deployed in oncology research programs seeking potent, long-lasting enzyme inhibitors. The irreversible binding profile suggests potential for sustained target engagement, a desirable property for overcoming drug resistance.

Core Building Block for High-Affinity CRBN-Recruiting PROTACs

The 4-hydroxyisoindole-1,3-dione core is a critical intermediate for synthesizing CRBN ligands, such as 4-hydroxythalidomide. This application is directly supported by its use in dTAG-13, a degrader tag with demonstrated rapid intracellular target depletion [2]. Procurement of this compound is essential for laboratories designing and synthesizing next-generation PROTACs targeting undruggable proteins.

Starting Point for Nanomolar IDO1 Inhibitor Optimization

Given the reported nanomolar IC50 values (13-16 nM) for IDO1 inhibition in human and mouse cells [3], the 4-hydroxyisoindole-1,3-dione scaffold is a validated starting point for medicinal chemistry campaigns aiming to develop novel immunotherapeutic agents. The data provides a solid baseline for structure-activity relationship (SAR) studies focused on improving potency and selectivity.

Synthetic Intermediate for Advanced Isoindole-Based Pharmaceuticals

A patented synthesis method utilizes 4-hydroxyisoindole-1,3-dione as a key intermediate for preparing 3-(7-hydroxy-1-oxoisoindole-2-yl)piperidine-2,6-dione under mild conditions (ice-bath, 80°C) with a high yield (90%) [4]. This validated, scalable synthetic route makes the compound an attractive choice for process chemistry and large-scale manufacturing of complex drug candidates.

Technical Documentation Hub

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